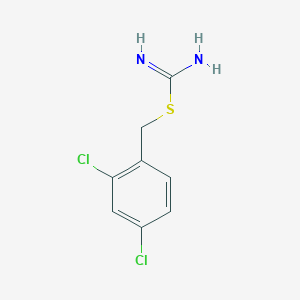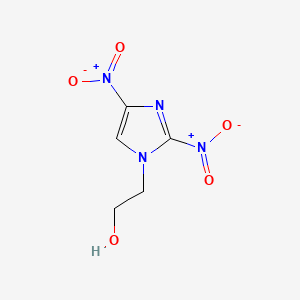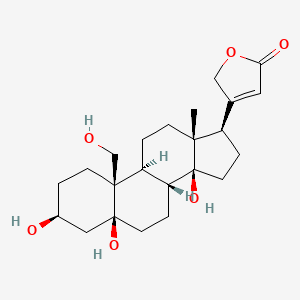
ストロファンチドール
概要
説明
Strophanthidol is a naturally occurring cardiac glycoside found in the Strophanthus species of plants. It is a type of steroidal glycoside and is a major component of the plant’s latex. It is a white crystalline solid with a melting point of 298-300°C. It is soluble in water, alcohol, and ether but insoluble in benzene. Strophanthidol has been investigated for its potential therapeutic applications.
科学的研究の応用
強心薬としての用途
ストロファンチドールは強心性ステロイドです . 腎臓のナトリウム輸送や血圧調節などの重要な機能に関与することから、ヒトと動物の健康にとって非常に重要と考えられています .
抗がん剤としての用途
ストロファンチドールは、その抗がん作用について評価されてきました . ストロファンチドールのような強心性ステロイドは、いくつかの臨床試験を含む膨大なデータから、がん治療薬として大きな可能性を秘めていることが示されています .
抗ウイルス剤としての用途
ストロファンチドールは、その抗ウイルス作用について研究されてきました . これは、新しい抗ウイルス薬の開発のための潜在的な候補となります .
免疫調節作用としての用途
ストロファンチドールは、免疫調節作用を持つことが明らかになっています . これは、様々な健康状態における免疫応答を調節するために使用できる可能性があります .
神経突起の分化作用としての用途
ストロファンチドールは、その神経突起の分化作用について研究されてきました . これは、神経疾患の治療に役立つ可能性を示唆しています .
抗炎症作用としての用途
ストロファンチドールは、その抗炎症作用について評価されてきました . これは、新しい抗炎症薬の開発のための潜在的な候補となります .
降圧作用としての用途
ストロファンチドールは、その降圧作用について研究されてきました . これは、高血圧の治療に役立つ可能性を示唆しています .
3-エピストロファンチジンと3-エピストロファンチドールの合成
ストロファンチドールは、3-エピストロファンチジンと3-エピストロファンチドールの合成に使用されてきました . これらの物質は、ストロファンチジンとストロファンチドールからそれぞれ10%と40%の収率で合成されました .
作用機序
Target of Action
Strophanthidol, a type of cardenolide, primarily targets the Na+/K+ ATPase in muscle tissue, particularly in the heart . This membrane protein plays a crucial role in maintaining the electrochemical gradient necessary for muscle contraction.
Mode of Action
Strophanthidol interacts with its target by specifically inhibiting the Na+/K+ ATPase . This inhibition disrupts the ion balance across the cell membrane, leading to an overload of intracellular calcium ions (Ca2+). The resulting Ca2+ overload can cause diastolic dysfunction, arrhythmias, and ultimately lead to heart failure and death .
Biochemical Pathways
The primary biochemical pathway affected by Strophanthidol is the sodium-potassium pump mechanism, which is crucial for maintaining the cell’s resting potential and enabling muscle contractions. By inhibiting the Na+/K+ ATPase, Strophanthidol disrupts this pathway, leading to an accumulation of intracellular Na+ and a subsequent increase in intracellular Ca2+ via the Na+/Ca2+ exchanger .
Pharmacokinetics
Like other cardenolides, it’s likely that strophanthidol is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties significantly impact the bioavailability of Strophanthidol, determining the concentration of the drug that reaches the target site to exert its therapeutic effect.
Result of Action
The molecular effect of Strophanthidol’s action is the inhibition of the Na+/K+ ATPase, leading to a disruption in ion balance across the cell membrane . On a cellular level, this results in an increase in intracellular Ca2+, which can cause muscle cells, particularly heart cells, to contract more forcefully. Over time, this can lead to heart failure .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of many drugs
Safety and Hazards
将来の方向性
Due to their wide spectrum of biological activities including cardiotonic, anticancer, anti-viral, immunoregulatory, neural outgrowth differentiative, anti-inflammatory, and anti-hypertensive, cardiotonic steroids like Strophanthidol have been evaluated as potential therapeutic agents in a variety of recent studies . An overwhelming amount of data (including several clinical trials) indicates that cardiotonic steroids hold great potential as the therapeutics for treating cancer .
生化学分析
Biochemical Properties
Strophanthidol plays a significant role in biochemical reactions, particularly in the context of cardiac function. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme Na+/K±ATPase, which is crucial for maintaining the electrochemical gradient across cell membranes. Strophanthidol inhibits this enzyme, leading to an increase in intracellular sodium levels, which subsequently affects calcium levels through the sodium-calcium exchanger. This interaction enhances cardiac contractility, making Strophanthidol a potent cardiotonic agent .
Cellular Effects
Strophanthidol exerts various effects on different cell types and cellular processes. In cardiac cells, it enhances contractility by increasing intracellular calcium levels. This effect is mediated through the inhibition of Na+/K±ATPase, which disrupts the sodium gradient and indirectly increases calcium influx. Additionally, Strophanthidol influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in calcium handling and cardiac muscle contraction .
Molecular Mechanism
The molecular mechanism of Strophanthidol involves its binding to the Na+/K±ATPase enzyme. This binding inhibits the enzyme’s activity, leading to an increase in intracellular sodium levels. The elevated sodium levels reduce the activity of the sodium-calcium exchanger, resulting in higher intracellular calcium concentrations. This increase in calcium enhances cardiac muscle contraction. Additionally, Strophanthidol may interact with other biomolecules, such as P-glycoprotein, which can influence its distribution and efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Strophanthidol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Strophanthidol is relatively stable under controlled conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to Strophanthidol can lead to sustained increases in intracellular calcium levels, which may have both therapeutic and adverse effects on cardiac cells .
Dosage Effects in Animal Models
The effects of Strophanthidol vary with different dosages in animal models. At low doses, Strophanthidol enhances cardiac contractility without significant adverse effects. At higher doses, it can lead to toxic effects, including arrhythmias and cardiac arrest. The threshold for these toxic effects varies among different animal models, but it is generally observed that high doses of Strophanthidol can be detrimental to cardiac function .
Metabolic Pathways
Strophanthidol is involved in several metabolic pathways, primarily related to its interaction with Na+/K±ATPase. The inhibition of this enzyme affects the sodium and calcium balance within cells, influencing various metabolic processes. Additionally, Strophanthidol undergoes metabolic transformations, including glycosylation, which can affect its activity and distribution. These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of Strophanthidol .
Transport and Distribution
Strophanthidol is transported and distributed within cells and tissues through interactions with transporters and binding proteins. One of the key transporters involved is P-glycoprotein, which can influence the efflux of Strophanthidol from cells. This interaction affects the localization and accumulation of Strophanthidol within tissues, impacting its therapeutic efficacy and potential toxicity .
Subcellular Localization
The subcellular localization of Strophanthidol is primarily within the cytoplasm, where it interacts with Na+/K±ATPase on the cell membrane. This localization is crucial for its inhibitory effect on the enzyme and subsequent increase in intracellular calcium levels. Additionally, Strophanthidol may undergo post-translational modifications that influence its targeting to specific cellular compartments, further affecting its activity and function .
特性
IUPAC Name |
3-[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O6/c1-20-6-3-17-18(4-8-22(27)11-15(25)2-7-21(17,22)13-24)23(20,28)9-5-16(20)14-10-19(26)29-12-14/h10,15-18,24-25,27-28H,2-9,11-13H2,1H3/t15-,16+,17-,18+,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDMLUUNNNHNKC-HZXDTFASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317315 | |
| Record name | Strophanthidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560-54-3 | |
| Record name | Strophanthidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=560-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Strophanthidol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strophanthidol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Strophanthidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,5β)-3,5,14,19-tetrahydroxycard-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STROPHANTHIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1K9Y2IT7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



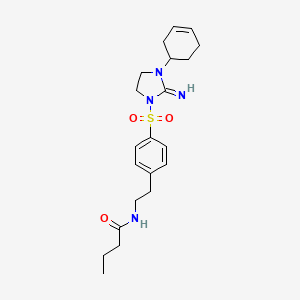
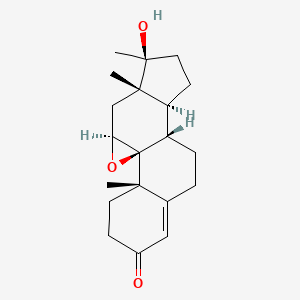

![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-pentylpyrrolidine-2-carboxamide](/img/structure/B1218800.png)

